molecular formula C19H16ClN3O2 B277428 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Numéro de catalogue B277428
Poids moléculaire: 353.8 g/mol
Clé InChI: JLDKCAXZLFJDCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a novel compound with potential therapeutic applications in various neurological disorders.

Mécanisme D'action

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This mechanism of action is similar to that of the anticonvulsant drug vigabatrin.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide is that it has a high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as anxiety disorders, depression, and schizophrenia. Another direction is to develop more soluble analogs of 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide that can be administered in vivo. Finally, further studies are needed to fully understand the long-term effects of 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide on brain function and behavior.

Méthodes De Synthèse

The synthesis of 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with malononitrile to form 1-(3-chlorophenyl)-2-cyanoethylene. The resulting compound is then reacted with 4-(cyanomethyl)benzaldehyde to form 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-2-cyanoethyleneimine. The final step involves the reaction of the latter compound with ethyl acetoacetate to form 1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide.

Applications De Recherche Scientifique

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and cognitive impairment. It has been shown to enhance the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which leads to increased GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Therefore, increasing GABA levels in the brain can have anticonvulsant, anxiolytic, and sedative effects.

Propriétés

Nom du produit

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Formule moléculaire

C19H16ClN3O2

Poids moléculaire

353.8 g/mol

Nom IUPAC

1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c20-15-2-1-3-17(11-15)23-12-14(10-18(23)24)19(25)22-16-6-4-13(5-7-16)8-9-21/h1-7,11,14H,8,10,12H2,(H,22,25)

Clé InChI

JLDKCAXZLFJDCP-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)CC#N

SMILES canonique

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)CC#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.